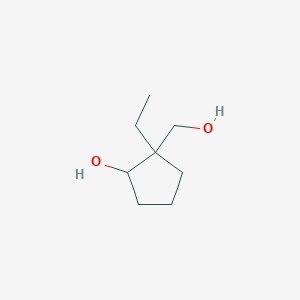
2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol is a cyclic alcohol with a hydroxymethyl group and an ethyl group attached to the cyclopentane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylmagnesium bromide (Grignard reagent) followed by the addition of formaldehyde. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as tributylphosphine or dimethylphenylphosphine can be used to enhance the efficiency of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding cyclopentanol derivative.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed:
Oxidation: 2-Ethyl-2-(carboxymethyl)cyclopentan-1-one.
Reduction: 2-Ethylcyclopentan-1-ol.
Substitution: 2-Ethyl-2-(halomethyl)cyclopentan-1-ol.
Applications De Recherche Scientifique
2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic alcohols.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethyl group may also contribute to the compound’s hydrophobic interactions with biological molecules, affecting its overall bioactivity.
Comparaison Avec Des Composés Similaires
Cyclopentanol: Lacks the ethyl and hydroxymethyl groups, making it less versatile in chemical reactions.
2-Hydroxymethylcyclopentan-1-ol: Similar structure but without the ethyl group, leading to different reactivity and applications.
2-Ethylcyclopentan-1-ol:
Uniqueness: 2-Ethyl-2-(hydroxymethyl)cyclopentan-1-ol is unique due to the presence of both the ethyl and hydroxymethyl groups, which provide a combination of hydrophobic and hydrophilic properties. This makes it a valuable compound for various chemical transformations and applications in research and industry.
Propriétés
Numéro CAS |
150065-73-9 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
2-ethyl-2-(hydroxymethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C8H16O2/c1-2-8(6-9)5-3-4-7(8)10/h7,9-10H,2-6H2,1H3 |
Clé InChI |
BIWDGZWQFCZYHO-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CCCC1O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Piperazine, 1-(1-methylethyl)-4-[(2-oxo-1-pyrrolidinyl)acetyl]-](/img/structure/B14272682.png)
![(4-{Butyl[4-(2-methoxyethoxy)phenyl]amino}phenyl)ethene-1,1,2-tricarbonitrile](/img/structure/B14272684.png)
![Silane, (1,1-dimethylethyl)[(2S)-4-iodo-2-methylbutoxy]dimethyl-](/img/structure/B14272686.png)
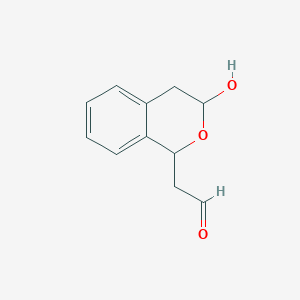

![3-Methyl-2-{[(oxan-2-yl)oxy]methyl}butanal](/img/structure/B14272724.png)
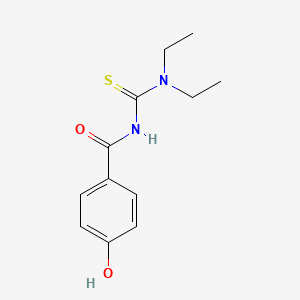
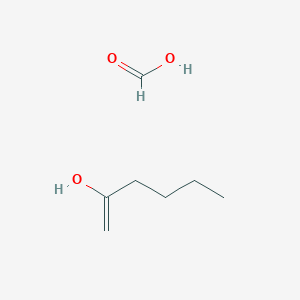
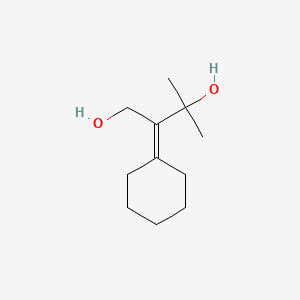

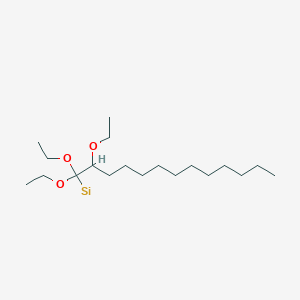
![1-[6-(2-Hydroxy-2-phenylethyl)-1-methylpiperidin-2-yl]butan-2-one](/img/structure/B14272742.png)

![Benzenesulfonamide, 2-bromo-N-[(propylamino)carbonyl]-](/img/structure/B14272750.png)
